molecular formula C29H36IO2P B14747012 (10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide CAS No. 1107-86-4

(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide

Katalognummer: B14747012
CAS-Nummer: 1107-86-4
Molekulargewicht: 574.5 g/mol
InChI-Schlüssel: OJLTVTQJIGREKZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and catalysis. The presence of the triphenylphosphine group in the molecule imparts unique chemical properties, making it useful in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 10-methoxy-10-oxodecyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure it meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .

Wissenschaftliche Forschungsanwendungen

(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of (10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide involves its interaction with specific molecular targets. The triphenylphosphine group can interact with various enzymes and proteins, affecting their function. The compound may also participate in redox reactions, altering the cellular redox state and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine: A widely used reagent in organic synthesis.

    Tetraphenylphosphonium chloride: Another phosphonium salt with similar applications.

    (10-Methoxy-10-oxodecyl)triphenylphosphonium bromide: A bromide analog with similar chemical properties

Uniqueness

(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide is unique due to its specific alkyl chain and iodide ion, which impart distinct chemical properties. These properties make it particularly useful in certain chemical reactions and applications where other phosphonium salts may not be as effective .

Eigenschaften

CAS-Nummer

1107-86-4

Molekularformel

C29H36IO2P

Molekulargewicht

574.5 g/mol

IUPAC-Name

(10-methoxy-10-oxodecyl)-triphenylphosphanium;iodide

InChI

InChI=1S/C29H36O2P.HI/c1-31-29(30)24-16-5-3-2-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,2-6,16-17,24-25H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

OJLTVTQJIGREKZ-UHFFFAOYSA-M

Kanonische SMILES

COC(=O)CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.